molecular formula C17H26N2O2 B5054705 1-ethyl-4-[2-methyl-2-(2-methylphenoxy)propanoyl]piperazine

1-ethyl-4-[2-methyl-2-(2-methylphenoxy)propanoyl]piperazine

Cat. No.: B5054705
M. Wt: 290.4 g/mol
InChI Key: DZTSWKQPQLKAEP-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its relevance or use in certain fields .


Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound. It could include the starting materials, reagents, reaction conditions, and the overall reaction mechanism .


Molecular Structure Analysis

This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry might be used .


Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes. This could include its reactivity, the products it forms, the conditions under which it reacts, and the mechanisms of its reactions .


Physical And Chemical Properties Analysis

This involves studying properties like the compound’s melting point, boiling point, solubility, stability, and reactivity .

Mechanism of Action

If the compound has a biological activity, the mechanism of action would involve studying how the compound interacts with biological systems. This could include its targets in the body, its effects on these targets, and the overall outcome of these interactions .

Safety and Hazards

This would involve looking at the compound’s toxicity, potential health effects, precautions for handling and storage, and disposal considerations .

Future Directions

This could involve a discussion of unanswered questions about the compound, potential future research directions, and possible applications .

Properties

IUPAC Name

1-(4-ethylpiperazin-1-yl)-2-methyl-2-(2-methylphenoxy)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c1-5-18-10-12-19(13-11-18)16(20)17(3,4)21-15-9-7-6-8-14(15)2/h6-9H,5,10-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZTSWKQPQLKAEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C(C)(C)OC2=CC=CC=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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